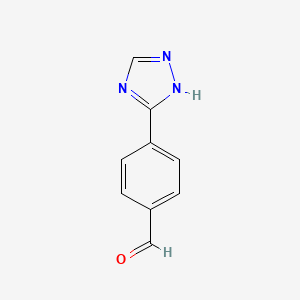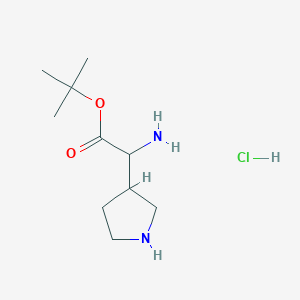
3-(Boc-aminomethyl)-pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-(Boc-aminomethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group to yield the free amine.
Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected aminomethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride depends on its specific application. In general, the Boc group protects the aminomethyl group from unwanted reactions, allowing for selective functionalization of the pyrrolidine ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
相似化合物的比较
Similar Compounds
3-(Boc-aminomethyl)azetidine hydrochloride: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
N-Boc-pyrrolidine: Lacks the aminomethyl group but has the Boc-protected pyrrolidine ring.
N-Boc-aminomethylpyrrolidine: Similar structure but without the hydrochloride salt.
Uniqueness
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is unique due to the presence of both the Boc-protected aminomethyl group and the pyrrolidine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C10H21ClN2O2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-2-pyrrolidin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-4-5-12-6-7;/h7-8,12H,4-6,11H2,1-3H3;1H |
InChI 键 |
SPDIHTHHJLOFPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(C1CCNC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


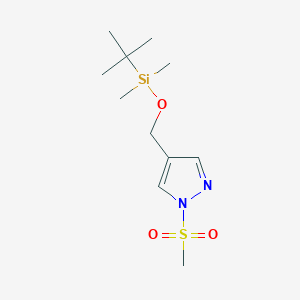
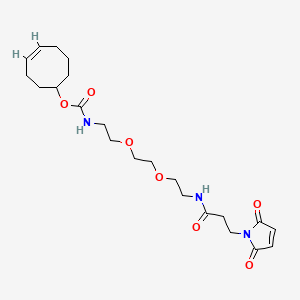
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
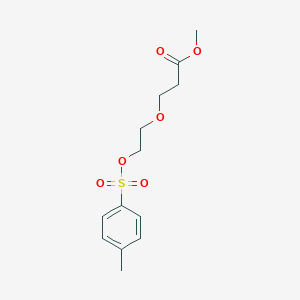
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
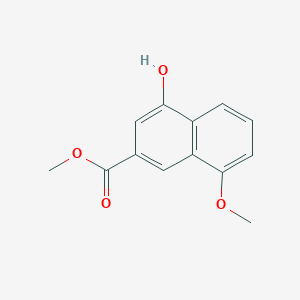
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
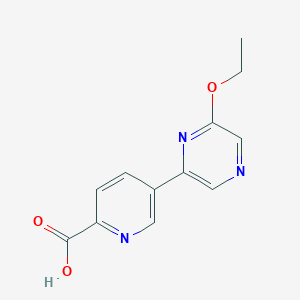
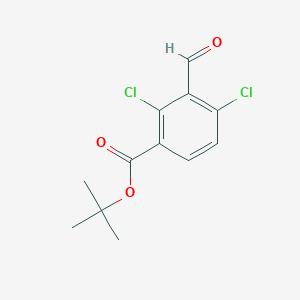
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
